

2-Hydroxymethyl Olanzapine-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Hydroxymethyl Olanzapine-d3

Cat. No.: B12390433

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An In-Depth Technical Guide to 2-Hydroxymethyl Olanzapine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxymethyl Olanzapine-d3**, a key deuterated metabolite of the atypical antipsychotic drug Olanzapine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, and analytical methodologies.

Core Compound Data

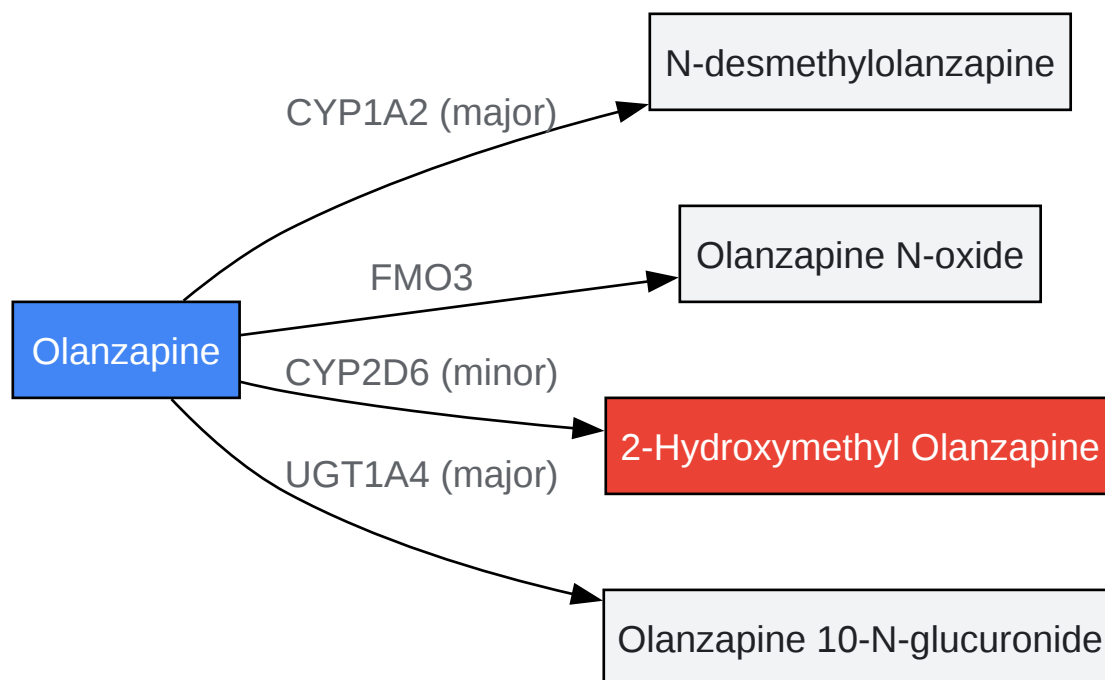
2-Hydroxymethyl Olanzapine-d3 is the deuterium-labeled form of 2-Hydroxymethyl Olanzapine, a minor metabolite of Olanzapine.^{[1][2][3]} Its primary application in research and development is as an internal standard for the quantitative analysis of 2-Hydroxymethyl Olanzapine in biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Table 1: Physicochemical Properties of **2-Hydroxymethyl Olanzapine-d3**

Property	Value
CAS Number	1190006-36-0
Molecular Formula	C ₁₇ H ₁₇ D ₃ N ₄ OS
Molecular Weight	331.45 g/mol
Synonyms	(4-(4-(Methyl-d3)Piperazin-1-yl)-10H-benzo[b]thieno[2,3-e][4][5]diazepin-2-yl)methanol

Metabolic Pathways of Olanzapine

Olanzapine undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation.[4][6][7] The formation of 2-Hydroxymethyl Olanzapine is a minor metabolic pathway catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[1][5][8] The major metabolic routes involve CYP1A2, leading to N-desmethylolanzapine, and direct glucuronidation by UGT1A4.[5][7][9]

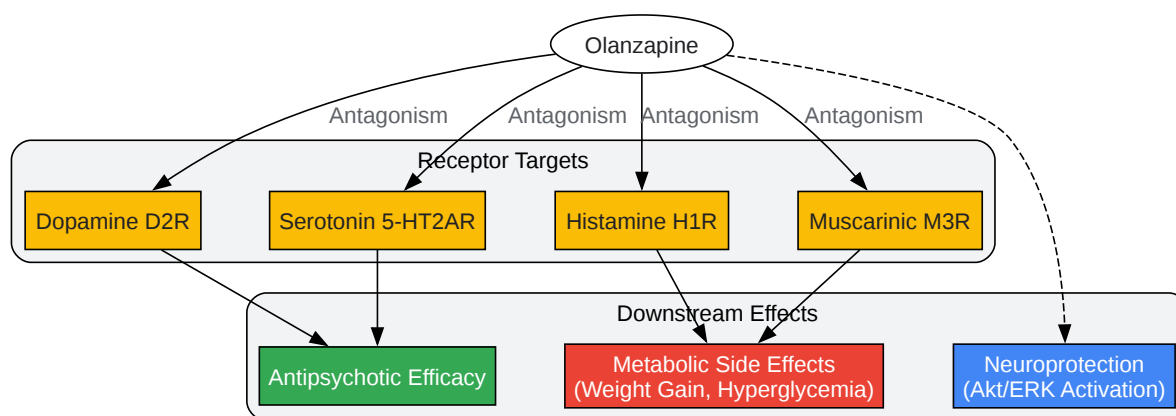


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Metabolic pathway of Olanzapine.

Signaling Pathways Associated with Olanzapine

While specific signaling pathways for the minor metabolite 2-Hydroxymethyl Olanzapine are not well-characterized, the parent drug, Olanzapine, exerts its therapeutic and adverse effects through modulation of multiple neurotransmitter systems. It is a potent antagonist of dopamine D₂ and serotonin 5-HT_{2a} receptors.[10] Its interaction with these and other receptors, such as histamine H₁ and muscarinic M₃ receptors, contributes to its antipsychotic efficacy and its metabolic side effects, including weight gain and hyperglycemia.[11] Olanzapine has also been shown to activate pro-survival signaling pathways, such as the Akt/PKB and ERK1/2 pathways, in neuronal cells.[12]



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Simplified signaling overview of Olanzapine.

Experimental Protocols

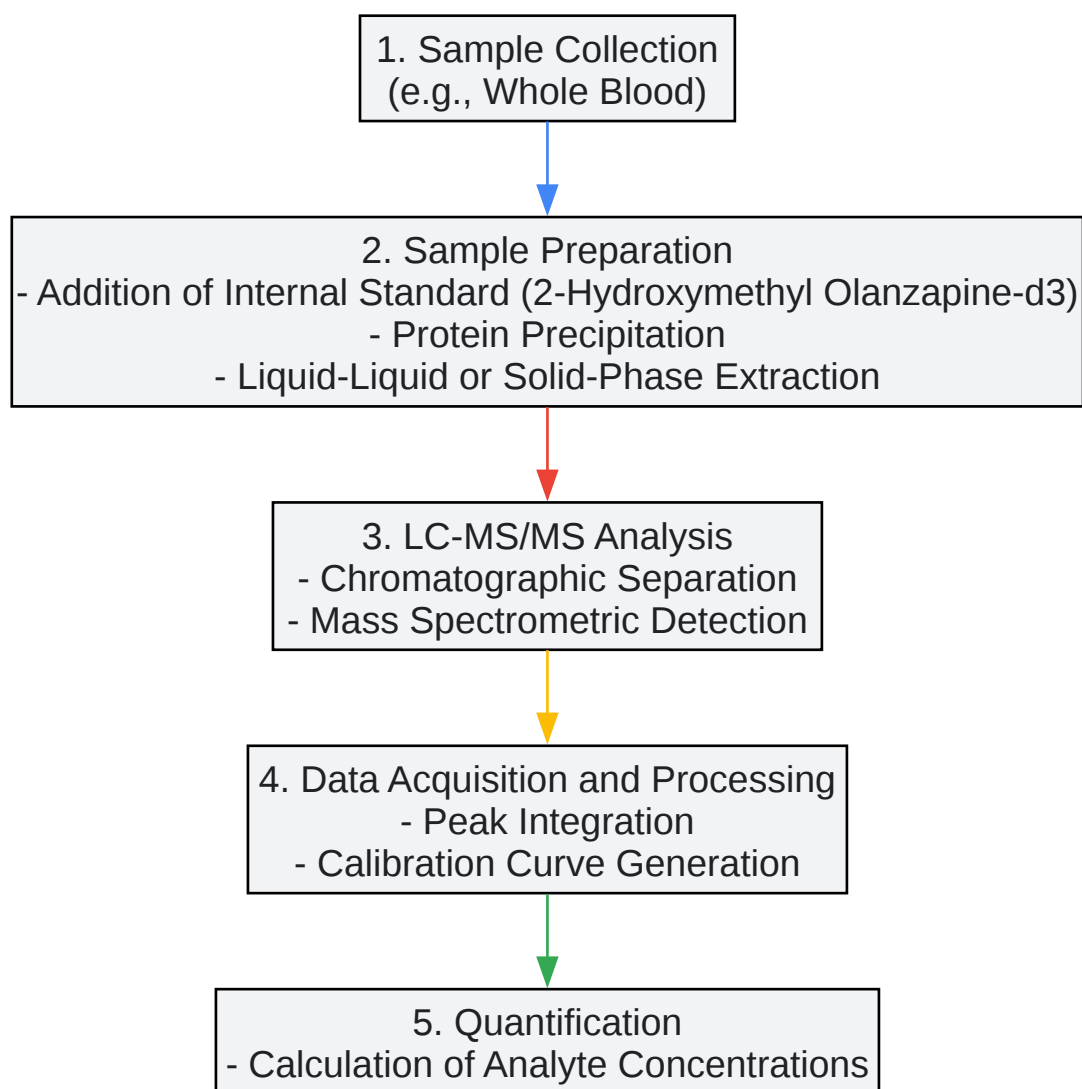
The quantification of Olanzapine and its metabolites, including 2-Hydroxymethyl Olanzapine, in biological matrices is crucial for pharmacokinetic and toxicological studies. The most common analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[13][14]

Table 2: Summary of a Representative LC-MS/MS Method for Olanzapine and Metabolite Quantification

Parameter	Description
Biological Matrix	Whole blood, plasma, serum, urine[15][16]
Sample Preparation	Protein precipitation followed by liquid-liquid extraction or solid-phase extraction[16][17]
Internal Standard	2-Hydroxymethyl Olanzapine-d3 (for 2-Hydroxymethyl Olanzapine)
Chromatography	Reversed-phase C18 column[18]
Mobile Phase	Gradient elution with acetonitrile and water (containing formic acid)[18]
Detection	Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode
Quantification	Multiple Reaction Monitoring (MRM)

Detailed Experimental Workflow

A typical workflow for the analysis of Olanzapine and its metabolites in a biological sample involves several key steps from sample collection to data analysis.



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Workflow for quantifying Olanzapine metabolites.

Sample Preparation Protocol (Example):

The following is a generalized protocol for the extraction of Olanzapine and its metabolites from whole blood.^[16]

- To a 40 μ L aliquot of the whole blood sample, add 30 μ L of an acetonitrile solution containing the internal standards (including **2-Hydroxymethyl Olanzapine-d3**).
- Add 170 μ L of acetonitrile to precipitate proteins. Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 4 minutes.

- Transfer the supernatant to a new tube.
- Perform a liquid-liquid extraction by adding 75 µL of 1-chlorobutane, vortexing for 1 minute, and centrifuging at 10,000 x g for 2 minutes to separate the organic and aqueous layers.
- The organic layer containing the analytes is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS injection.

Synthesis Overview

While the specific synthesis of **2-Hydroxymethyl Olanzapine-d3** is proprietary to commercial suppliers, the synthesis of the parent compound, Olanzapine, typically involves the reaction of 4-amino-2-methyl-10H-thieno-[2,3-b][4][19]benzodiazepine with N-methylpiperazine.[20] The synthesis of deuterated analogs generally involves the use of deuterated starting materials or reagents in the synthetic scheme.

Conclusion

2-Hydroxymethyl Olanzapine-d3 is an indispensable tool for the accurate quantification of its non-deuterated counterpart, a minor metabolite of Olanzapine. Understanding the metabolic pathways of Olanzapine and employing robust analytical methods are critical for elucidating its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This guide provides a foundational understanding for researchers and professionals working with Olanzapine and its metabolites.

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